molecular formula C16H22N2O B8111101 1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8111101
M. Wt: 258.36 g/mol
InChI Key: FOMRMOLZVOFTCE-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a phenyl group.

Preparation Methods

The synthesis of 1-ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions . This reaction proceeds via a one-pot three-component condensation, utilizing a Dean-Stark trap to remove water and drive the reaction to completion. The overall yield of this synthesis is generally high, and the process is considered efficient and cost-effective .

Chemical Reactions Analysis

1-Ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anti-ulcer activity, it may inhibit the secretion of gastric acid or protect the gastric mucosa by interacting with specific receptors or enzymes involved in the inflammatory response . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-2-18-15(19)14(13-6-4-3-5-7-13)12-16(18)8-10-17-11-9-16/h3-7,14,17H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMRMOLZVOFTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(CC12CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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